molecular formula C37H45Cl3N2O2 B1681992 Nolpitantium chloride CAS No. 153050-21-6

Nolpitantium chloride

Cat. No.: B1681992
CAS No.: 153050-21-6
M. Wt: 656.1 g/mol
InChI Key: NQHFSECYQAQZBN-LSYPWIJNSA-M
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Mechanism of Action

Target of Action

Nolpitantium chloride is a potent, selective, competitive, non-peptide antagonist . Its primary target is the tachykinin NK1 receptor . The NK1 receptor is a G-protein coupled receptor located in various tissues, including the central and peripheral nervous system. It plays a crucial role in mediating a variety of physiological and pathological processes, including pain perception, mood regulation, and immune response.

Mode of Action

This compound interacts with its target, the NK1 receptor, in a competitive manner . It binds to the same site on the receptor as the natural ligand, substance P, thereby preventing substance P from exerting its effects . This results in the inhibition of the downstream signaling pathways that would normally be activated by substance P.

Biochemical Pathways

These pathways are involved in a variety of physiological processes, including pain perception, mood regulation, and immune response .

Result of Action

By blocking the activation of the NK1 receptor, this compound prevents the physiological responses typically induced by substance P. This includes the modulation of pain perception, mood, and immune response . The exact molecular and cellular effects of this compound’s action depend on the specific physiological context and the tissue in which the NK1 receptors are expressed.

Preparation Methods

The synthesis of SR 140333 involves multiple steps, including the formation of a phenylpiperidine skeleton. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the coupling of various intermediates under controlled conditions .

Chemical Reactions Analysis

SR 140333 undergoes several types of chemical reactions, including:

Properties

IUPAC Name

1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45Cl2N2O2.ClH/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3;1H/q+1;/p-1/t36?,37-,41?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHFSECYQAQZBN-LSYPWIJNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934670
Record name 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153050-21-6
Record name SR 140333
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153050216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nolpitantium chloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-{2-[3-(3,4-Dichlorophenyl)-1-({3-[(propan-2-yl)oxy]phenyl}acetyl)piperidin-3-yl]ethyl}-4-phenyl-1-azabicyclo[2.2.2]octan-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOLPITANTIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22O6XI63E0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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